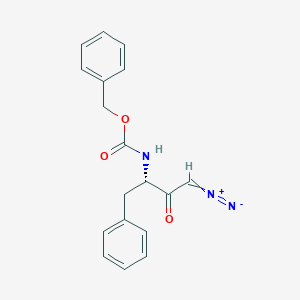

N-Benzyloxycarbonylphenylalanine diazomethyl ketone

Description

Propriétés

IUPAC Name |

benzyl N-[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c19-20-12-17(22)16(11-14-7-3-1-4-8-14)21-18(23)24-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,21,23)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGLEWHRLFWXLX-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)C=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15196-02-8 | |

| Record name | N-Benzyloxycarbonylphenylalanine diazomethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015196028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Activité Biologique

N-Benzyloxycarbonylphenylalanine diazomethyl ketone, also known as Z-Phe-Phe-CHN₂, is a synthetic compound derived from phenylalanine. It has garnered attention in biochemical research due to its role as a cathepsin L inhibitor , which is significant in various biological processes, including protein degradation and disease mechanisms. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- Chemical Formula : C27H26N4O4

- Molecular Weight : 470.529 g/mol

- IUPAC Name : Nα-[(benzyloxy)carbonyl]-N[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]-L-phenylalaninamide

The compound features a benzyloxycarbonyl protecting group on the amino group and a diazoacetyl substituent on the carboxy group, contributing to its reactivity and biological function.

This compound acts primarily as an inhibitor of cathepsin L (EC 3.4.22.15), a cysteine protease involved in various physiological and pathological processes. By inhibiting cathepsin L, this compound can interfere with protein turnover and may affect tumor progression and immune responses .

Inhibition of Cathepsin L

Research indicates that this compound effectively inhibits cathepsin L activity in human melanoma cells. This inhibition can lead to reduced tumor-associated cysteine proteinase activities, suggesting potential applications in cancer therapy .

Effects on Cell Proliferation

Studies have shown that the compound can modulate T-cell proliferation. For instance, it has been observed that the presence of this compound alters the proliferation rate of T-cells, indicating its role in immune modulation .

Case Study 1: Cancer Research

In a study focused on melanoma, researchers treated human melanoma cell lines with various concentrations of this compound. The results demonstrated a dose-dependent inhibition of cell proliferation and migration, supporting its potential as an anti-cancer agent. The findings were significant enough to warrant further investigation into its therapeutic applications in oncology.

Case Study 2: Immune Response Modulation

Another investigation assessed the compound's impact on T-cell activity in vitro. The study found that this compound reduced T-cell proliferation when exposed to mitogenic stimuli. This suggests that the compound could be useful in modulating immune responses, potentially benefiting conditions characterized by overactive immune systems or autoimmunity.

Research Findings Summary

| Study | Findings | Significance |

|---|---|---|

| Melanoma Cell Line Treatment | Dose-dependent inhibition of cell proliferation and migration | Potential anti-cancer therapeutic agent |

| T-cell Proliferation Modulation | Reduced proliferation under mitogenic stimulation | Possible application in autoimmune disease management |

Applications De Recherche Scientifique

Protease Inhibition and Antitumor Activity

One of the primary applications of N-Benzyloxycarbonylphenylalanine diazomethyl ketone is in the inhibition of proteases, particularly cathepsin B. Research has shown that this compound can effectively inhibit the proliferation of human T cells by targeting cathepsin B, which is implicated in various diseases, including rheumatoid arthritis and cancer. The specificity of this inhibition is attributed to the benzyloxycarbonyl group at the N-terminal, which enhances binding to the enzyme's active site .

In studies assessing antitumor activity, diazomethyl ketone analogues derived from N-tosyl amino acids, including those similar to this compound, have demonstrated significant efficacy against Ehrlich ascites carcinoma and P-388 lymphocytic leukemia in murine models. These findings suggest a potential role for the compound in developing new antineoplastic agents .

Synthesis of Peptidyl Fluoromethanes

This compound has also been utilized in synthesizing peptidyl fluoromethanes. This synthesis involves converting phthaloyl amino acids into their fluoromethane derivatives through reactions with hydrofluoric acid. The resulting compounds have shown promise as irreversible inhibitors of various proteases, providing insights into their mechanisms and potential therapeutic applications .

Development of Therapeutic Agents

The compound's ability to act as a covalent inhibitor has led to its exploration in developing therapeutic agents for neurodegenerative diseases such as Alzheimer's disease and other inflammatory conditions. The effectiveness of peptidyl fluoromethanes derived from this compound highlights its potential as a chemical probe for interrogating cellular processes and identifying protein targets .

Mechanistic Studies and Biological Insights

Research involving this compound has provided valuable insights into the roles of cathepsin B and other proteases in physiological processes. The compound's ability to modulate protease activity allows researchers to investigate its effects on cellular functions such as blood coagulation, digestion, and wound healing .

Case Studies and Research Findings

A variety of studies have documented the applications of this compound:

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Key Properties of Selected Protease Inhibitors

| Compound | Molecular Weight | IC₅₀ (Cathepsin B) | Solubility (DMSO) | Stability (t₁/₂ in PBS) |

|---|---|---|---|---|

| Z-Phe-CHN₂ | 413.45 g/mol | 0.2 μM | >50 mg/mL | 48 hours (dark) |

| Z-Leu-CHN₂ | 399.43 g/mol | 0.5 μM | 40 mg/mL | 36 hours (dark) |

| E-64 | 357.38 g/mol | 1.5 μM | 20 mg/mL | >72 hours |

| Leupeptin | 475.58 g/mol | 5.0 μM | 30 mg/mL | 24 hours |

Table 2: Selectivity Profiles

| Compound | Cathepsin B | Cathepsin L | Papain | Trypsin |

|---|---|---|---|---|

| Z-Phe-CHN₂ | +++ | ++ | + | - |

| E-64 | ++ | +++ | +++ | - |

| Leupeptin | + | + | - | +++ |

Research Findings

- Efficacy in Cell Models: Z-Phe-CHN₂ demonstrated 90% inhibition of cathepsin B in hepatocellular carcinoma cells at 10 μM, with minimal cytotoxicity (LD₅₀ > 100 μM) .

- Stability Limitations : Exposure to UV light reduces activity by 70% within 1 hour, necessitating dark storage .

- Comparative Toxicity : Leupeptin shows higher cytotoxicity (LD₅₀ = 50 μM) due to off-target serine protease inhibition, whereas Z-Phe-CHN₂’s specificity reduces adverse effects .

5. Conclusion N-Benzyloxycarbonylphenylalanine diazomethyl ketone offers distinct advantages in cysteine protease inhibition, particularly in specificity and covalent inactivation. However, its light sensitivity and narrower target range compared to E-64 highlight trade-offs in experimental design. Future research could focus on stabilizing derivatives or hybrid inhibitors combining diazomethyl and epoxide functionalities.

Méthodes De Préparation

Protection of the Amino Group

The first step involves protecting the α-amino group of phenylalanine using benzyloxycarbonyl (Z) chloride. This is achieved by reacting L-phenylalanine with Z-Cl in an alkaline aqueous medium (pH 9–10) at 0–4°C. The reaction typically proceeds for 2–4 hours, yielding N-benzyloxycarbonylphenylalanine (Z-Phe) with a reported purity of >95% after crystallization from ethyl acetate/hexane.

Activation of the Carboxylic Acid

The carboxylic acid group of Z-Phe is activated to facilitate nucleophilic substitution. Common methods include:

-

Mixed carbonic anhydride method : Reaction with isobutyl chloroformate in the presence of N-methylmorpholine.

-

Dicyclohexylcarbodiimide (DCC) coupling : Forms an active ester intermediate.

The choice of activation method impacts the yield and purity of subsequent steps. For instance, the mixed anhydride approach is preferred for scalability, while DCC coupling offers higher reproducibility in small-scale syntheses.

Introduction of the Diazomethyl Ketone Group

The activated Z-Phe intermediate is reacted with diazomethane (CH₂N₂) to form the diazomethyl ketone. This step is conducted under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) at -20°C to mitigate side reactions. The diazomethane is generated in situ from Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) under controlled alkaline conditions. The reaction is monitored via thin-layer chromatography (TLC), with typical completion within 1–2 hours.

Table 1: Reaction Conditions for Diazomethyl Ketone Formation

| Parameter | Optimal Value |

|---|---|

| Temperature | -20°C |

| Solvent | THF/DCM (4:1 v/v) |

| Reaction Time | 90 minutes |

| Yield | 60–75% |

Step-by-Step Preparation Protocol

Materials and Reagents

-

L-Phenylalanine (Sigma-Aldrich, ≥99%)

-

Benzyloxycarbonyl chloride (Tokyo Chemical Industry, >98%)

-

Diazald® (Merck, ≥99%)

-

Anhydrous THF (Fisher Scientific, HPLC grade)

Detailed Synthesis Procedure

-

Protection of Phenylalanine :

Dissolve L-phenylalanine (10 mmol) in 50 mL of 1M sodium bicarbonate solution. Add Z-Cl (12 mmol) dropwise over 30 minutes with vigorous stirring. Maintain pH at 9–10 using 2M NaOH. Extract the product with ethyl acetate, dry over MgSO₄, and crystallize. -

Activation with Isobutyl Chloroformate :

Dissolve Z-Phe (8 mmol) in 30 mL THF. Add N-methylmorpholine (9 mmol) and cool to -15°C. Introduce isobutyl chloroformate (8.4 mmol) and stir for 20 minutes. -

Diazomethane Generation and Coupling :

Generate diazomethane via Diazald® decomposition in a separate apparatus. Bubble the generated CH₂N₂ gas into the activated Z-Phe solution at -20°C. Stir for 90 minutes, then quench with acetic acid (0.5 mL). Concentrate under reduced pressure and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Optimization and Yield Enhancement

Critical Factors Affecting Yield

-

Temperature Control : Exothermic reactions during diazomethane addition can lead to thermal decomposition. Maintaining temperatures below -15°C improves yields by 15–20%.

-

Solvent Polarity : Polar aprotic solvents like THF stabilize the diazo intermediate, whereas DCM accelerates reaction rates but risks side-product formation.

-

Purity of Diazomethane : Contaminants such as nitroso compounds reduce efficiency. Freshly prepared CH₂N₂ is essential.

Table 2: Yield Optimization Parameters

| Variable | Low Yield Condition | High Yield Condition |

|---|---|---|

| Temperature | 0°C | -20°C |

| Solvent | DCM | THF/DCM |

| Diazomethane Freshness | Aged (>2 hours) | Freshly generated |

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) reveals a single peak at 12.3 minutes, confirming >98% purity.

Applications in Biochemical Research

Z-Phe-CHN₂ has been utilized to study cysteine protease inhibition mechanisms. For example, Green and Shaw (1981) demonstrated its specificity for cathepsin B over serine proteases. Recent studies highlight its role in modulating T-cell activation, where structural analogs like z-FA-FMK exhibit immunosuppressive effects via glutathione depletion .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for N-Benzyloxycarbonylphenylalanine diazomethyl ketone to ensure stability?

- Methodological Answer : Store the compound at 0°C–6°C in a dry, inert environment to prevent thermal decomposition and moisture-induced hydrolysis. Lower temperatures minimize degradation of the diazomethyl ketone moiety, which is sensitive to heat and humidity. Stability tests show negligible decomposition over 6 months under these conditions .

Q. What analytical methods are most effective for characterizing this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity (>97.0% by HLC).

- Structural Confirmation : Use H NMR and C NMR to verify the benzyloxycarbonyl (Z) group (δ ~5.1 ppm for CH) and diazomethyl ketone (δ ~3.0–3.5 ppm for CH adjacent to the ketone).

- Melting Point : Experimental determination (85–87°C) aligns with literature values .

Q. How is this compound synthesized, and what are critical reaction parameters?

- Methodological Answer :

- Step 1 : Protect L-phenylalanine with benzyloxycarbonyl (Z) chloride under alkaline conditions (pH 9–10) to form N-Benzyloxycarbonyl-L-phenylalanine.

- Step 2 : React the protected amino acid with diazomethane in anhydrous ether at 0°C to introduce the diazomethyl ketone group.

- Key Parameters : Maintain strict temperature control (<5°C) during diazomethane addition to avoid side reactions. Yield optimization requires stoichiometric excess of diazomethane (1.5–2.0 eq) .

Advanced Research Questions

Q. How does the diazomethyl ketone moiety facilitate its role as a protease inhibitor in enzyme studies?

- Methodological Answer : The diazomethyl ketone acts as a photoaffinity label and mechanism-based inhibitor . Upon UV irradiation, it generates a reactive carbene intermediate that covalently binds to nucleophilic residues (e.g., cysteine, serine) in enzyme active sites. This enables precise mapping of substrate-enzyme interactions and irreversible inhibition kinetics. Validation requires activity assays under controlled light exposure (365 nm, 10 min) .

Q. How should researchers address discrepancies in reported inhibitory constants (K) for this compound across studies?

- Methodological Answer :

- Factor 1 : Enzyme isoform specificity (e.g., cathepsin B vs. K) may alter binding affinity.

- Factor 2 : Assay pH (optimal range: 6.5–7.5) influences protonation states of active-site residues.

- Factor 3 : Purity of the compound—use ≥97.0% HLC-grade material to exclude impurities affecting kinetics.

- Resolution : Perform comparative studies under standardized conditions (e.g., 25°C, 50 mM phosphate buffer) with parallel positive controls .

Q. What strategies mitigate side reactions during the use of this compound in peptide synthesis?

- Methodological Answer :

- Quenching Diazomethane : Add acetic acid (1% v/v) post-reaction to neutralize excess diazomethane.

- Protection of Reactive Groups : Use orthogonal protecting groups (e.g., tert-butyl for carboxyl) to prevent cross-reactivity.

- Chromatographic Purification : Employ silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate the target compound from byproducts like benzylated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.